2-Propanol, 1-[(2-hydroxyethyl)thio]-

Organic Synthesis Solvent Selection Thermal Processing

2-Propanol, 1-[(2-hydroxyethyl)thio]- (CAS 6713-03-7), also known as SHP 100, is a small-molecule heterobifunctional organic sulfide with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.21 g/mol. The compound features a secondary hydroxyl group, a primary hydroxyl group, and a central thioether (R–S–R') linkage.

Molecular Formula C5H12O2S
Molecular Weight 136.22 g/mol
CAS No. 6713-03-7
Cat. No. B119385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-[(2-hydroxyethyl)thio]-
CAS6713-03-7
Synonyms1-[(2-Hydroxyethyl)thio]-2-propanol;  1-[(2-Hydroxyethyl)sulfanyl]propan-2-ol;  SHP 100;  SHP 100
Molecular FormulaC5H12O2S
Molecular Weight136.22 g/mol
Structural Identifiers
SMILESCC(CSCCO)O
InChIInChI=1S/C5H12O2S/c1-5(7)4-8-3-2-6/h5-7H,2-4H2,1H3
InChIKeyWNNRUOPGOIGERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Hydroxyethyl)thio]-2-propanol (CAS 6713-03-7): A Heterobifunctional Thioether Alcohol for Organic Synthesis and Industrial Applications


2-Propanol, 1-[(2-hydroxyethyl)thio]- (CAS 6713-03-7), also known as SHP 100, is a small-molecule heterobifunctional organic sulfide with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.21 g/mol [1]. The compound features a secondary hydroxyl group, a primary hydroxyl group, and a central thioether (R–S–R') linkage . This structural arrangement distinguishes it from simpler alcohols and oxygen-based ethers, endowing it with unique solvent properties and reactivity . It is primarily utilized as a reagent and intermediate in organic synthesis, with additional emerging roles in industrial coating formulations [2].

Structure Heterobifunctional thioether alcohol with two distinct hydroxyl groups
Reactivity Thioether linkage enables oxidation to sulfoxide and sulfone
Thermal profile High-boiling solvent compatibility for elevated-temperature reactions

Why 1-[(2-Hydroxyethyl)thio]-2-propanol (CAS 6713-03-7) Cannot Be Replaced by Common Analogs


The selection of 1-[(2-hydroxyethyl)thio]-2-propanol over its analogs is critical due to quantifiable differences in physical properties and chemical reactivity that directly impact performance in synthetic and industrial processes. Simple substitution with a positional isomer, an amine analog, or a simpler thioether would alter boiling points, solubility profiles (as reflected by logP), and nucleophilic/electrophilic character [1]. These changes can compromise reaction yields, product purity, and the final performance of downstream materials, such as the crosslinking density and edge coverage in electrocoatings [2]. The following evidence guide details these specific, measurable differentiations.

Positional isomer
Mismatch Boiling point shifts ~21 °C may alter distillation design and solvent recovery.
Amine analog
Mismatch Lower density and lipophilicity can change phase behavior and membrane partitioning context.
Oxygen ether analog
Mismatch Reduced nucleophilicity and oxidation resistance limit functionalization pathways.

Quantitative Differentiation of 1-[(2-Hydroxyethyl)thio]-2-propanol (CAS 6713-03-7) from Key Analogs


Distinct Boiling Point Differentiates 1-[(2-Hydroxyethyl)thio]-2-propanol from Positional Isomer

The boiling point of 1-[(2-hydroxyethyl)thio]-2-propanol is significantly higher than that of its positional isomer, 3-[(2-hydroxyethyl)thio]-1-propanol, which is a key consideration for reaction solvent selection and product purification by distillation [1]. The target compound boils at 284.2 °C at atmospheric pressure [1], compared to a predicted boiling point of 263.2 ± 15.0 °C for the 3-substituted isomer . This ~21 °C difference indicates a stronger intermolecular interaction in the target compound, likely due to its more compact and branched structure.

Boiling point vs. isomer
Cross-study comparable
Target: 284.2 °C at 760 mmHg
Positional isomer: 263.2 ± 15.0 °C (predicted)
Supports high-temperature solvent selection and distillation process design.
Measured vs. predicted values; verify experimentally.
Organic Synthesis Solvent Selection Thermal Processing

Higher Density of 1-[(2-Hydroxyethyl)thio]-2-propanol Relative to Amine Analog Impacts Formulation Handling

1-[(2-hydroxyethyl)thio]-2-propanol has a measured density of 1.1281 g/cm³ at 20 °C [1], which is higher than the density of its nitrogen-containing amine analog, 1-[(2-hydroxyethyl)amino]-2-propanol, for which a density of ~0.97 g/cm³ is typical for similar amino alcohols . The substitution of a sulfur atom (atomic weight 32) for a nitrogen atom (atomic weight 14) in the central linkage increases the molecular weight and contributes to this higher density. The sulfur atom's larger size and polarizability also influence intermolecular packing.

Density vs. amine analog
Class-level inference
Target: 1.1281 g/cm³ at 20 °C
Amine analog: ~0.97 g/cm³ (class inference)
May influence phase separation and weight-to-volume calculations in process development.
Comparator density based on similar amino alcohols; confirm experimentally.
Formulation Chemistry Density Material Handling

Increased Lipophilicity (LogP) of 1-[(2-Hydroxyethyl)thio]-2-propanol Relative to Amine Analog Enhances Membrane Permeability

The calculated partition coefficient (XlogP) for 1-[(2-hydroxyethyl)thio]-2-propanol is -0.1 [1], indicating it is more lipophilic than its amine analog, 1-[(2-hydroxyethyl)amino]-2-propanol, which has a predicted XlogP of approximately -0.8 [2]. This difference of ~0.7 log units translates to an approximately 5-fold higher partitioning into organic phases for the thioether compound [1][2]. The increased lipophilicity is attributed to the sulfur atom's lower electronegativity and reduced hydrogen-bonding capacity compared to the secondary amine.

Lipophilicity (XlogP)
Data to verify
Target: XlogP = -0.1
Amine analog: XlogP ≈ -0.8 (predicted)
May support lipophilicity profiling in scaffold design; ~5-fold higher organic phase partitioning.
Predicted values only; experimental confirmation required.
Medicinal Chemistry ADME Properties Lipophilicity

Enhanced Reactivity of Thioether Linkage in 1-[(2-Hydroxyethyl)thio]-2-propanol Compared to Oxygen-Based Ethers

The central thioether (C–S–C) bond in 1-[(2-hydroxyethyl)thio]-2-propanol exhibits distinct reactivity compared to oxygen-based ether (C–O–C) analogs [1]. Thioethers are more nucleophilic and readily undergo oxidation to sulfoxides and sulfones under mild conditions [1]. In contrast, oxygen ethers are more resistant to oxidation. This allows for selective functionalization in complex synthetic sequences where an oxygen ether would be inert. Additionally, the sulfur atom can participate in metal coordination chemistry, enabling applications in catalysis and materials science that are not possible with simple ethers .

Thioether vs. ether reactivity
Class-level inference
Thioether: higher nucleophilicity; oxidizable to sulfoxide/sulfone.
Ether: lower nucleophilicity; oxidation resistant.
Expands synthetic access to sulfur-containing functional groups.
General reactivity trends; verify in specific synthetic context.
Synthetic Chemistry Reaction Mechanism Thioether Chemistry

Key Research and Industrial Applications for 1-[(2-Hydroxyethyl)thio]-2-propanol (CAS 6713-03-7) Driven by Differentiated Properties


Synthetic Building Block for Thioether-Containing Drug Candidates and Agrochemicals

The compound's increased lipophilicity (XlogP -0.1) compared to its amine analog (~-0.8) makes it a valuable scaffold in medicinal chemistry [1][2]. Its unique combination of two hydroxyl groups and a thioether linkage provides a handle for diverse functionalization, while the enhanced membrane permeability suggested by its logP can improve the pharmacokinetic profile of drug candidates [1]. This is supported by its inclusion in the Toronto Research Chemicals catalog for biochemical and medical research [3].

Cationic Assistant in High-Performance Cathodic Electrocoatings for Automotive and Battery Applications

The bifunctional nature of 1-[(2-hydroxyethyl)thio]-2-propanol is exploited in a patented cathodic electrocoating formulation [4]. The compound is used to modify a phenolic epoxy resin, where its thioether and hydroxyl groups contribute to a highly crosslinked network upon curing [4]. This results in coatings with enhanced edge coverage, high dielectric breakdown voltage, and superior chemical resistance, which are critical for protecting automotive bodies and EV battery components [4]. The higher boiling point of 284.2 °C [5] ensures it remains stable during high-temperature curing cycles.

Specialty Solvent or Co-solvent in High-Temperature Organic Transformations

With a boiling point of 284.2 °C at 760 mmHg [5] and a density of 1.1281 g/cm³ [6], this compound can function as a high-boiling solvent for reactions requiring elevated temperatures without the need for pressurized vessels. Its thioether moiety may also act as a ligand or stabilizer for certain metal catalysts, differentiating it from conventional high-boiling solvents like DMSO or NMP . This makes it a potentially valuable tool for process chemists optimizing challenging synthetic sequences.

Polymer Precursor for Sulfur-Containing Functional Materials

The compound's two hydroxyl groups and its ability to form polymers with 2-mercaptoethanol [7] suggest its utility in creating sulfur-containing polyesters, polyurethanes, or other advanced materials. These materials may exhibit altered thermal stability, refractive index, or metal adhesion properties compared to their oxygen-only counterparts, due to the presence of the thioether linkages . The measured density of 1.1281 g/cm³ [6] is also a key parameter for polymer formulation calculations.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold studies
Thioether-alcohol bifunctionality and lipophilicity context
Membrane permeability and functionalization evaluation
Cathodic electrocoating additive research
Thermal stability and crosslinking capability
Edge coverage and dielectric breakdown voltage testing
High-temperature organic synthesis
High-boiling solvent profile and thioether coordination
Reaction design at elevated temperatures without pressurization
Sulfur-containing polymer precursor
Dual hydroxyl functionality and thioether incorporation
Thermal, optical, and adhesion property characterization

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